molecular formula C18H18O6 B1238334 3',6'-Dihydroxy-2',4,4'-trimethoxy-chalcone CAS No. 93993-77-2

3',6'-Dihydroxy-2',4,4'-trimethoxy-chalcone

Cat. No. B1238334
CAS RN: 93993-77-2
M. Wt: 330.3 g/mol
InChI Key: JWFZPJWPSOPULW-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',6'-dihydroxy-2',4,4'-trimethoxy-chalcone is a member of the class of chalcones that is trans-chalcone substituted by methoxy groups at positions 2', 4 and 4' and hydroxy groups at positions 3' and 6'. It is a member of chalcones, a dimethoxybenzene and a member of hydroquinones. It derives from a trans-chalcone.

Scientific Research Applications

Synthesis and Chemical Structure

  • 3',6'-Dihydroxy-2',4,4'-trimethoxy-chalcone is a type of polyhydroxychalcone, synthesized for spectrographic studies. Various methods are available for its synthesis, often involving the condensation of acetophenone and benzaldehyde by means of alkali (Geissman & Clinton, 1946).

Antimalarial Properties

  • This compound, alongside others with similar structures, has been evaluated for antimalarial properties in vitro against Plasmodium falciparum. The study highlights the importance of the properties of the chalcone's ring structure in determining its in vitro activity against malaria (Liu, Wilairat, & Go, 2001).

Antioxidant Activities

  • The relationship between the chemical structure of chalcones like 3',6'-Dihydroxy-2',4,4'-trimethoxy-chalcone and their antioxidant activities has been studied. The radical scavenging activity is controlled by the number and position of substitutions in the compound, indicating a significant role of structural features in determining antioxidant properties (Park et al., 2006).

Crystal Structure and Conformational Analysis

  • Detailed crystal structure analysis of similar chalcones has been conducted, which is crucial for understanding the physical and chemical properties of these compounds (Miles, Main, & Nicholson, 1989). Further, conformational analysis and molecular simulation studies provide insights into the behavior of these chalcones at the molecular level (Duarte et al., 2015).

Antifungal Activity

  • The antifungal potential of compounds like 3',6'-Dihydroxy-2',4,4'-trimethoxy-chalcone has been explored. Their efficacy against various fungal species highlights their potential use in antifungal treatments or as preservatives (Mishra, Sarma, Singhai, & Singh, 2007).

Miscellaneous Applications

  • In addition to the above applications, various studies have explored other potential uses of these compounds, such as in the synthesis of new bioactive compounds, their role in the biosynthesis of flavonoids, and their interactions with other chemical substances (Popova et al., 2001).

properties

CAS RN

93993-77-2

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

(E)-1-(3,6-dihydroxy-2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O6/c1-22-12-7-4-11(5-8-12)6-9-13(19)16-14(20)10-15(23-2)17(21)18(16)24-3/h4-10,20-21H,1-3H3/b9-6+

InChI Key

JWFZPJWPSOPULW-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2O)OC)O)OC

SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)O)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)O)OC

Other CAS RN

93993-77-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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